Product packaging for Faranal(Cat. No.:)

Faranal

Cat. No.: B13419606
M. Wt: 250.4 g/mol
InChI Key: RXBWBMXVYZIXDB-CMRHPFDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Faranal is identified as the true trail pheromone of the Pharaoh's ant, Monomorium pharaonis . Its chemical structure is (3 SR ,4 RS )-(6 E ,10 Z )-3,4,7,11-tetramethyltrideca-6,10-dienal . This compound is central to the species' foraging behavior and colony coordination, making it a critical subject of study in the field of chemical ecology . Research applications include the investigation of insect communication, social insect behavior, and the development of novel pest control strategies targeted at this urban pest . The synthesis of this compound has been achieved, facilitating its availability for scientific research . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30O B13419606 Faranal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

(3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal

InChI

InChI=1S/C17H30O/c1-6-14(2)8-7-9-15(3)10-11-16(4)17(5)12-13-18/h8,10,13,16-17H,6-7,9,11-12H2,1-5H3/b14-8-,15-10+/t16-,17+/m1/s1

InChI Key

RXBWBMXVYZIXDB-CMRHPFDRSA-N

Isomeric SMILES

CC/C(=C\CC/C(=C/C[C@@H](C)[C@@H](C)CC=O)/C)/C

Canonical SMILES

CCC(=CCCC(=CCC(C)C(C)CC=O)C)C

Origin of Product

United States

Stereoselective Synthesis of Faranal and Its Analogues

Evolution of Synthetic Strategies for Faranal Stereoisomers

Early synthetic efforts often resulted in racemic mixtures of this compound, where equal amounts of all possible stereoisomers were produced. The need for biologically active material, which is typically a single stereoisomer, spurred the development of more controlled synthetic approaches.

Early Approaches to Racemic this compound Synthesis

Initial syntheses of this compound focused on assembling the carbon skeleton and establishing the double bond geometries, often without explicit control over the stereochemistry at the chiral centers. These routes provided access to racemic this compound, which, despite being a mixture of stereoisomers, was reported to possess trail-following activity. psu.eduresearchgate.net One early approach to racemic this compound involved assembling the carbon skeleton through a Wittig condensation between (Z)-6-methyloct-5-en-2-one and a suitable phosphonium (B103445) salt. psu.edursc.org

Development of Stereospecific and Stereoselective Methodologies

The limitations of racemic synthesis led to the development of stereospecific and stereoselective methodologies aimed at controlling the configuration of the chiral centers and the geometry of the double bonds. Stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product, and stereoselective reactions, where one stereoisomer is favored over others, became central to achieving the desired this compound isomer. numberanalytics.com The natural (+)-faranal was conclusively identified as the (3S,4R)-isomer through a combination of bio-organic synthesis and conventional total synthesis involving classical resolution. psu.edu This highlighted the importance of achieving specific stereoisomers.

Several strategies emerged to address the stereochemical challenges. The use of chiral starting materials (chiral pool synthesis) or chiral reagents/catalysts in asymmetric synthesis became crucial for introducing asymmetry into the molecule with the correct configuration. ub.edulibretexts.org

Advanced Methodologies in this compound Total Synthesis

Wittig Condensation Applications in Carbon Skeleton Assembly

The Wittig condensation remains a valuable tool for constructing the carbon skeleton of this compound, particularly for establishing the C6-C7 double bond. psu.edursc.orgrsc.org This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. mnstate.eduwikipedia.org Control over the geometry of the resulting double bond in the Wittig reaction can be influenced by the choice of ylide (stabilized vs. unstabilized) and reaction conditions. wikipedia.org In this compound synthesis, the Wittig condensation has been utilized to assemble the central part of the molecule. psu.edursc.org

Strategic Use of Vinyl Cuprate (B13416276) Chemistry

Vinyl cuprate chemistry has been strategically employed in the stereoselective synthesis of this compound, particularly for the formation of the (6E) double bond. psu.edursc.org Organocuprate reagents are known for their ability to participate in stereoselective conjugate addition reactions and coupling reactions. acs.orgbeilstein-journals.org In the context of this compound synthesis, vinyl cuprates have been used in a stereoselective manner to construct specific parts of the carbon chain with the desired double bond geometry. psu.edursc.org

Diels-Alder Reactions for Chiral Center Establishment

The Diels-Alder reaction, a powerful cycloaddition reaction that forms a six-membered ring, has been utilized to establish the relative stereochemistry of the chiral centers at C3 and C4 in this compound. uni-konstanz.dersc.orgrsc.org This reaction can create up to four chiral centers in a single step with high stereoselectivity. libretexts.orgwiley-vch.demasterorganicchemistry.comnumberanalytics.com By using appropriately substituted dienes and dienophiles, the desired syn or anti relationship between the methyl groups at C3 and C4 can be controlled. uni-konstanz.dersc.orgrsc.org For example, the Diels-Alder adduct of buta-1,3-diene and maleic anhydride (B1165640) has been used as a key intermediate to establish the relative stereochemistry of the 3,4-dimethyl substituents. psu.edursc.org

Here is a table of compounds mentioned and their PubChem CIDs:

Compound NamePubChem CID
This compound528113
(Z)-6-methyloct-5-en-2-one5366098
Buta-1,3-diene8002
Maleic anhydride7985
meso-3,4-dimethyladipic acid65390
(3S,4R)-(6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal528113

Data Table: Examples of Stereochemical Control in this compound Synthesis

Synthetic MethodTarget Stereocenter/Double BondControl AchievedRelevant Intermediate(s)Source
Vinyl Cuprate ChemistryC6=C7 (E) Double BondStereoselective(Z)-6-methyloct-5-en-2-one psu.edursc.org
Diels-Alder ReactionC3, C4 Chiral CentersRelative StereochemistryAdduct of butadiene and maleic anhydride psu.edursc.org
Wittig CondensationC6=C7 Double BondCarbon Skeleton AssemblyPhosphonium salt, Ketone psu.edursc.org
Iterative Boronic Ester HomologationMultiple Chiral CentersStereocontrolledBoronic esters uni-konstanz.dethieme-connect.com

Detailed research findings from specific syntheses illustrate the application of these methodologies. For instance, one synthesis of racemic this compound utilized a Wittig condensation to form the C6-C7 double bond and established the relative stereochemistry of the C3-C4 methyl groups via a Diels-Alder reaction. psu.edursc.org Another approach employed vinyl cuprate chemistry for the stereoselective synthesis of a key intermediate containing the (6E) double bond. psu.edursc.org More recent work has explored iterative boronic ester homologation as a stereocontrolled approach to building the carbon chain with contiguous methyl groups, demonstrating its utility in (+)-faranal synthesis. uni-konstanz.dethieme-connect.com These examples highlight the ongoing efforts to develop increasingly efficient and stereoselective routes to this compound, driven by the need for access to specific stereoisomers for biological studies and potential applications.

Boron-Mediated Iterative Homologations for Methyl Group Control

Boron-mediated iterative homologation has emerged as a powerful method for the stereocontrolled construction of carbon chains bearing contiguous methyl groups, a structural motif present in this compound at the C-3 and C-4 positions. This methodology allows for the sequential addition of carbon units with precise control over relative and absolute stereochemistry. bris.ac.ukcapes.gov.brnih.gov

A key aspect of this approach involves the use of lithiated carbamates as chiral carbenoid building blocks. bris.ac.ukcapes.gov.brchemrxiv.org By selecting appropriate chiral diamine ligands, such as (-)-sparteine (B7772259) or (+)-sparteine surrogate, either enantiomer of the resulting diastereomer can be selectively obtained. bris.ac.uk This iterative process can be likened to a molecular assembly line, where each step adds a unit to the growing chain while controlling the stereochemical outcome. bris.ac.uknih.gov

Research has demonstrated the application of this iterative boron homologation methodology to the stereocontrolled synthesis of (+)-faranal. bris.ac.ukcapes.gov.brnih.govacs.org This approach can involve the homologation of boronic esters using lithiated carbamates, enabling the construction of the carbon skeleton with the desired stereochemistry at the methyl-bearing centers. bris.ac.ukcapes.gov.brchemrxiv.org Notably, these successive additions can be performed in a one-pot process, improving efficiency without compromising selectivity. bris.ac.uk

An example involves the homologation of a boronic ester using a lithiated carbamate (B1207046) derived from an organostannane precursor. This reaction can be performed iteratively, yielding products with high diastereomeric and enantiomeric ratios. chemrxiv.org The fidelity of each homologation step is remarkably high, allowing for the assembly of complex carbon chains with minimal errors in chain length or stereochemistry. chemrxiv.orgnih.gov

Enantioselective Routes and Absolute Configuration Studies of this compound

Determining and controlling the absolute configuration of this compound is crucial for synthesizing the biologically active (3S,4R,6E,10Z) isomer. Studies have focused on developing enantioselective synthetic routes and elucidating the absolute stereochemistry of the natural product. bris.ac.ukcapes.gov.bracs.orggoogle.comacs.orgthieme-connect.comnih.gov

Early work on this compound synthesis involved both racemic and stereoselective approaches. A convergent, stereospecific route to racemic (3R,4S/3S,4R)-faranal was reported, utilizing the addition of alkylcopper complexes to terminal acetylenes to form the double bonds and a Diels-Alder reaction to set the relative stereochemistry of the C-3 and C-4 methyl groups. researchgate.netrsc.orgrsc.org

Enantioselective syntheses have been developed to specifically produce the (3S,4R) isomer. One approach involves the use of chiral building blocks and diastereoselective carbon-carbon bond formation. capes.gov.br Another strategy has employed a sequence involving asymmetric allylic alkylation, cross-metathesis, and conjugate addition to construct vicinal dialkyl arrays with high stereoselectivity, which can be applied to the synthesis of (+)-faranal. nih.govbeilstein-journals.orgpherobase.com

Boron-mediated reactions have also been instrumental in enantioselective routes. The stereocontrolled synthesis of carbon chains with contiguous methyl groups by iterative boronic ester homologations, as discussed in Section 2.2.4, is a prime example of an enantioselective approach that has been applied to this compound synthesis. bris.ac.ukcapes.gov.brnih.gov This method allows for the introduction of stereocenters with high enantiomeric purity. bris.ac.ukcapes.gov.br

The absolute configuration of natural (+)-faranal has been conclusively established as (3S,4R). psu.eduacs.org This determination has been supported by bioorganic synthesis studies and conventional total synthesis involving classical resolution steps. psu.edu Techniques such as high-resolution 31P NMR have been used in studies related to determining absolute configurations in phosphorus-containing compounds, which can be relevant in the context of synthetic intermediates or related studies. acs.org

Alternative enantioselective routes have explored different catalytic systems and methodologies. For instance, copper-catalyzed enantioselective conjugate addition of organometallic reagents has been investigated for constructing vicinal dialkyl arrays, demonstrating its potential in the synthesis of natural products like this compound. beilstein-journals.orgpherobase.com

The development of efficient enantioselective syntheses has significantly improved access to the biologically active form of this compound compared to earlier methods that relied on optical resolution or less controlled stereochemical approaches. bris.ac.ukscribd.com

Biosynthetic Pathways and Precursor Metabolism of Faranal

Terpenoid Biosynthesis Framework and Faranal Precursors

Terpenoids are synthesized via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway wikipedia.orgavantiresearch.comnih.govresearchgate.net. While the MVA pathway is prevalent in animals, fungi, and some bacteria, the MEP pathway is found in many bacteria, apicomplexan protozoa, and the plastids of higher plants wikipedia.orgnih.gov. Both pathways ultimately converge on the production of IPP and DMAPP wikipedia.orgavantiresearch.comnih.gov.

Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate Integration

Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are the universal five-carbon precursors for all terpenes researchgate.netavantiresearch.com. IPP is an isoprenoid precursor and an intermediate in both the mevalonate and non-mevalonate (MEP) pathways wikipedia.org. DMAPP is also an isoprenoid precursor produced by both pathways and is an isomer of IPP wikipedia.org. The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl diphosphate:dimethylallyl diphosphate isomerase (IDI) wikipedia.orgnih.gov. This isomerization is crucial as DMAPP serves as the initial electrophilic reactant in the prenyl transfer reactions that build larger terpene structures wikipedia.org.

In the biosynthesis of sesquiterpenes like this compound (a C17 compound, but derived from C5 units), IPP and DMAPP molecules are sequentially condensed head-to-tail by prenyltransferases researchgate.netavantiresearch.com. The initial condensation of IPP and DMAPP yields geranyl diphosphate (GPP, C10). Further condensation of GPP with another molecule of IPP produces farnesyl diphosphate (FPP, C15) avantiresearch.com. FPP is a key intermediate in the biosynthesis of sesquiterpenes and other higher terpenoids avantiresearch.comwikipedia.org. While this compound is a C17 compound, its structure suggests it is likely derived from a C15 farnesyl precursor with additional methylation or modification steps. Research indicates that the structural diversity of terpenes arises from the condensation of IPP and DMAPP, followed by cyclization and modification steps researchgate.net.

Enzymatic Machinery in this compound Biogenesis

The biogenesis of this compound involves a series of enzymatic steps following the formation of the farnesyl diphosphate backbone. After the prenyl transfer reactions catalyzed by enzymes like farnesyl diphosphate synthase (which forms FPP from IPP and DMAPP), specific enzymes are required to modify the FPP structure to yield this compound. While specific enzymes directly responsible for the conversion of a farnesyl precursor to this compound are not extensively detailed in the provided search results, the general framework of terpene biosynthesis involves terpene synthases (TPSs) and modifying enzymes researchgate.net. TPSs are responsible for the cyclization of prenyl diphosphates into various terpene skeletons researchgate.net. Following the action of TPSs, modifying enzymes such as cytochrome P450 enzymes (CYP450) and glycosyltransferases (GTs) further diversify terpene structures through oxidation, reduction, glycosylation, and other reactions researchgate.net.

Given that this compound is an aldehyde with specific methyl branches and double bond configurations, it is likely that enzymes such as terpene synthases, methyltransferases (to introduce additional methyl groups beyond the standard isoprenoid units), oxidoreductases (to convert an alcohol or other functional group to the aldehyde), and potentially isomerases are involved in its biosynthesis from a farnesyl precursor. For example, farnesol (B120207) dehydrogenase is an enzyme known to be involved in the oxidation of farnesol to farnesal (B56415) in juvenile hormone synthesis, suggesting a potential enzymatic activity relevant to the aldehyde function in this compound nih.gov. The precise sequence of enzymatic reactions and the specific enzymes involved in the conversion of FPP or a related farnesyl derivative to the (3S,4R,6E,10Z) isomer of this compound would require dedicated biosynthetic studies.

Comparative Biosynthetic Studies with Related Chemical Structures

Comparative biosynthetic studies often involve examining the pathways leading to structurally similar compounds to infer potential steps or enzymes involved in the biosynthesis of a target molecule like this compound. This compound is a branched, acyclic sesquiterpene aldehyde rsc.orgpsu.edupherobase.com. Its structure has been noted as being reminiscent of Juvenile Hormone II, another isoprenoid-derived compound psu.edu.

Studies on the biosynthesis of other sesquiterpenes, which are also derived from FPP, provide insights into the general enzymatic strategies employed. These often involve farnesyl diphosphate synthases to produce FPP, followed by various terpene synthases that catalyze cyclization or other rearrangements of the FPP skeleton researchgate.netresearchgate.net. Further modifications by enzymes like cytochrome P450s and other tailoring enzymes contribute to the final structure and functionalization researchgate.net.

While direct comparative biosynthetic studies specifically detailing the pathway of this compound alongside closely related compounds are not prominently featured in the search results, the understanding of general terpene and sesquiterpene biosynthesis from IPP and DMAPP provides a strong framework. The unique branching and the aldehyde functional group in this compound suggest specific enzymatic tailoring steps that differentiate its biosynthesis from other sesquiterpenes. Research into the biosynthesis of other irregular or modified terpenoids could offer valuable comparisons for understanding the enzymes and mechanisms that produce the specific structural features of this compound researchgate.netresearchgate.net.

Here is a table summarizing the key precursors discussed:

Compound NamePubChem CIDRole in this compound Biosynthesis Framework
Isopentenyl Diphosphate1195 wikipedia.orgnih.govFundamental C5 precursor
Dimethylallyl Diphosphate647 wikipedia.orghmdb.caFundamental C5 precursor
Farnesyl Diphosphate700300Direct C15 precursor

Note: The PubChem CID for Farnesyl Diphosphate was obtained from a search result listing related isoprenoids, not directly from a dedicated PubChem page in the initial search. avantiresearch.com

Ecological and Behavioral Roles of Faranal in Chemocommunication

Faranal as a Dominant Trail Pheromone in Monomorium pharaonis

This compound is recognized as the most active pheromone in eliciting trail following in M. pharaonis. psu.eduromjist.ro While present in trace amounts in Dufour's gland extracts, its potency in guiding ants along foraging routes is significant. psu.eduromjist.ro The deposition of this compound by successful foragers returning to the nest creates a positive feedback loop, recruiting more workers to a discovered food source. psu.eduromjist.ro

Functional Differentiation from Other Pheromonal Constituents

The trail pheromone system of M. pharaonis is not solely comprised of this compound; it is a multicomponent system. psu.eduromjist.ro In addition to this compound from the Dufour's gland, the ants also utilize alkaloid monomorines, such as monomorine I and monomorine III, which are abundant in the poison gland and also elicit trail-following activity. psu.eduoup.comromjist.ro Research suggests that these different pheromonal components serve distinct roles and have varying persistence, contributing to the complexity of the trail information. psu.eduromjist.ro this compound is considered a likely candidate for the short-lived pheromone component, readily degrading in the environment. romjist.ro In contrast, the alkaloid monomorines are more stable and less volatile, making them suitable for long-lived trail components. romjist.ro This functional differentiation allows the colony to maintain both ephemeral trails to temporary food sources and more persistent trunk routes. psu.eduromjist.ro

Dynamics of this compound Deposition and Trail Persistence

The persistence of pheromone trails in M. pharaonis is influenced by the rate of pheromone deposition and environmental factors. This compound, being a short-lived pheromone, requires continuous deposition by ants to maintain its effectiveness in recruiting nestmates. researchgate.net Studies have shown that the longevity of a trail is directly related to the amount of ant traffic that established it. psu.eduresearchgate.net Trails formed by a higher number of ant passages can be re-established after longer periods. psu.eduresearchgate.net For instance, trails created by 1000–2000 ant passages could be re-established after 24 hours, while those with 4000–8000 passages could be re-established even after 48 hours. psu.eduresearchgate.net The decay rate of the trail pheromone is also affected by the substrate, with faster decay observed on materials like paper compared to plastic surfaces. researchgate.net The estimated half-life of the pheromone (likely dominated by the more volatile component, this compound) can be as short as approximately 3 minutes on paper and 9 minutes on plastic. researchgate.net

Here is a table illustrating the relationship between ant traffic and trail re-establishment:

Ant PassagesEstimated Re-establishment Period (50% probability)
1000–200024 hours
4000–800048 hours

Note: Data derived from studies on trail re-establishment probability based on initial ant traffic. psu.eduresearchgate.net

Phenotypic Plasticity and Behavioral Specialization in Pheromone Use

The foraging behavior of M. pharaonis workers exhibits phenotypic plasticity and behavioral specialization related to pheromone use. This allows for efficient management of the complex trail network. psu.eduoup.com

Behavioral Subcastes and this compound Ratio Variations

Here is a table comparing the M3:M1 ratio in different forager subcastes:

Forager SubcasteMean M3:M1 RatioRange M3:M1 Ratio
Pathfinder3.09 ± 1.531.03–7.10
Non-pathfinder38.3 ± 60.03.54–289

Individual Forager Responses and Trail Re-establishment

Individual foragers within a M. pharaonis colony demonstrate variability in their ability to detect and follow established trails, particularly older ones. psu.eduresearchgate.net Only a subset of foragers are highly successful at detecting trails that are several hours old. psu.eduresearchgate.net This trail-finding ability has been correlated with behavioral traits, such as maintaining a low antennal position. psu.eduresearchgate.net The ability of individual foragers to re-establish trails contributes to the colony's capacity to utilize long-lived components of the pheromone network. psu.eduresearchgate.net Food deprivation has been shown to increase the long-lived trail detection scores in a significant percentage of foragers, suggesting that motivational state can influence their responsiveness to persistent trail cues. psu.eduresearchgate.net

Chemoreceptive Mechanisms in this compound Perception

While the specific chemoreceptive mechanisms for this compound in M. pharaonis are an area of ongoing research, ants in general perceive trail pheromones through sensilla on their antennae, which are equipped with olfactory receptor neurons. The ability of M. pharaonis foragers to detect and follow this compound trails indicates the presence of specific receptors tuned to this compound. psu.eduresearchgate.net The correlation between low antennal position and trail-finding success in M. pharaonis suggests that contact chemoreception, where the antennae physically interact with the substrate carrying the pheromone, is important for trail following. psu.eduresearchgate.net The complex blend of pheromones in the trail, including this compound and the monomorines, likely requires a sophisticated chemosensory system to differentiate components and interpret the information encoded in their ratios and concentrations. psu.eduoup.comromjist.ro

Olfactory and Contact Chemoreception in Trail Following

This compound is recognized as a crucial component in the trail following behavior of certain ant species, notably the Pharaoh's ant, Monomorium pharaonis. It is considered the primary active pheromone responsible for eliciting this behavior and has been identified in extracts from the Dufour's gland of these ants. researchgate.net Pheromone trails serve as a vital mechanism for many animal species, providing positive feedback and facilitating the sharing of information related to resources such as food, nest locations, or mates. researchgate.net

Insects utilize chemoreception to sense chemical substances in their environment. This can occur through two primary modes: olfaction and gustation (contact chemoreception). Olfaction involves the detection of volatile molecules in gaseous form, typically at lower concentrations and over longer distances. ncsu.edu, frontiersin.org Olfactory receptors are commonly found on antennae and are structured to allow airborne molecules to diffuse through pores and interact with sensory neuron dendrites. ncsu.edu Gustation, or taste, is a contact sense that involves the detection of molecules in solid or liquid form, usually at higher concentrations and requiring direct contact with the substrate. ncsu.edu, frontiersin.org Gustatory receptors are frequently located on mouthparts, antennae, and legs. ncsu.edu

For trail following, both olfactory and contact chemoreception can be involved. Volatile components of a trail pheromone, such as this compound, can be detected via olfaction, allowing insects to perceive the trail from a short distance and orient towards it. Once an insect is in direct contact with the trail, contact chemoreception enables the detection of less volatile or surface-bound molecules, providing detailed information for precise trail adherence. While this compound's volatility allows for olfactory detection, trail following species, similar to caterpillars, are known to utilize contact chemoreception for navigation along a trail. researchgate.net The longevity of these pheromone trails, and thus their accessibility to conspecifics, is determined by how long the pheromone persists in the environment. researchgate.net Research on M. pharaonis trails on paper indicated that trails formed by a higher number of ant passages could be re-established after longer periods, suggesting a persistent chemical cue. researchgate.net

Molecular Interactions at the Chemoreceptor Level

The detection of chemical signals like this compound at the molecular level involves specialized chemoreceptor proteins. In insects, olfactory and gustatory receptors are key players in this process. These receptors, often located on the dendrites of sensory neurons within sensilla, bind to specific chemical ligands. nih.gov

The binding of a chemical molecule to its corresponding chemoreceptor typically initiates a signal transduction cascade. In olfactory receptor neurons (ORNs), this process often involves G-protein coupled receptors (GPCRs). nih.gov, kenhub.com Upon ligand binding, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. nih.gov This activation triggers a series of intracellular events, ultimately leading to a change in the ion permeability of the neuron's membrane and the generation of an electrical signal. nih.gov This electrical signal is then transmitted to the central nervous system, where it is processed to elicit a behavioral response, such as following a pheromone trail. nih.gov

While the specific chemoreceptors that bind this compound in Monomorium pharaonis are not detailed in the provided search results, the general principles of insect chemoreception apply. The interaction between this compound and its receptor is a molecular recognition event. The precise three-dimensional structure of this compound and the binding site on the receptor protein determine the specificity and affinity of this interaction. This molecular recognition is the initial step that translates the presence of the chemical cue in the environment into a neural signal, guiding the ant's trail following behavior.

Analytical and Bioassay Methodologies in Faranal Research

Chromatographic and Spectroscopic Techniques for Faranal Characterization

Chromatographic and spectroscopic methods are essential for the isolation, identification, and structural elucidation of this compound from biological samples, such as ant gland extracts soton.ac.ukoup.compsu.edu.

Chromatography, particularly gas chromatography (GC), is a primary technique used to separate this compound from other compounds present in complex mixtures obtained from ant secretions soton.ac.ukmdpi.com. High-resolution gas-liquid chromatography is often coupled with detectors that provide molecular information nih.gov. The volatility of this compound makes it amenable to GC analysis nih.gov.

Spectroscopic techniques, such as mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR), are crucial for determining the structure of this compound once it has been separated soton.ac.uk. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification nih.govsapub.org. IR spectroscopy can reveal the presence of specific functional groups within the this compound molecule soton.ac.uk. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms, allowing for full structural determination soton.ac.uk. The combination of GC with MS (GC-MS) is a powerful tool for both separation and identification of this compound in complex biological extracts.

While not specifically detailed for this compound in the search results, general principles of chemical characterization of organic molecules often involve a combination of separation techniques like chromatography (including HPLC and UHPLC for less volatile or more polar compounds) and spectroscopic methods (such as UV-Vis, Raman, and FTIR) nih.govsapub.orgamericanpharmaceuticalreview.com. The choice of method depends on the sample type and the specific information required nih.govresearchgate.netgemresearch.ch.

Bioassay Systems for Assessing this compound Activity

Bioassays are critical for evaluating the biological activity of this compound, particularly its role as a trail pheromone. These assays observe and quantify the behavioral responses of ants to this compound.

Trail Following Assays

Trail following assays are a common method to assess the effectiveness of this compound in eliciting trail-following behavior in ants Current time information in San Francisco, CA, US.slu.seresearchgate.netpsu.edu. These assays typically involve presenting ants with a trail marked with a substance to be tested and observing whether the ants follow the trail.

In one type of bioassay, two tubes are placed in a V-shape, with their common end in a dish containing worker ants. One tube contains a filter paper with the test substance (this compound), while the other contains a blank filter paper soton.ac.uk. The degree to which ants choose to follow the tube with this compound indicates its trail-following activity soton.ac.uk.

Research has shown that this compound elicits significant trail-following activity in Monomorium pharaonis, even at very low concentrations oup.com. Studies have investigated the ability of individual ants to detect and follow trails, including those established for extended periods psu.eduresearchgate.net. For instance, in one study, 200 ants were tested five times each to assess their trail-finding ability on trails unused for 24 hours psu.edu. The results indicated variability among individuals, with a percentage consistently succeeding or failing the bioassay psu.eduresearchgate.net.

Quantifying Behavioral Responses to this compound and Pheromone Blends

Quantifying behavioral responses to this compound and blends containing this compound involves measuring specific behaviors exhibited by ants in the presence of the pheromone. This can include measuring the percentage of ants that follow a trail, the speed of movement along a trail, or the duration of time spent on a trail soton.ac.uk.

Studies have investigated the relative importance of this compound compared to other components of the trail mixture, such as alkaloidal monomorines, in eliciting trail following soton.ac.ukoup.com. While this compound has been shown to elicit strong trail-following activity, the persistence of the trail can be influenced by other, less volatile components like monomorine I soton.ac.uk.

The response to pheromones can also involve synergistic interactions when multiple components are present in a blend oup.comnih.govfrontiersin.org. Research on other insects has shown that a complete blend of pheromone components is often required to elicit a full behavioral response, and individual components may evoke different activity patterns in the olfactory system nih.govfrontiersin.org. Quantifying responses to varying concentrations and ratios of this compound in blends with other pheromones helps to understand these complex interactions and their effect on ant behavior and trail communication oup.comresearchgate.net.

Data from trail-following assays can be presented in tables to show the percentage of ants following a trail under different conditions or with varying concentrations of this compound. For example, research has indicated that this compound can be followed at concentrations as low as 10-12 g cm-1, with maximum activity observed at 10-9 g cm-1 oup.com.

Here is an example of how data on trail-following activity at different concentrations might be presented:

This compound Concentration (g cm⁻¹)Observed Trail Following Activity
10⁻¹²Elicits activity
10⁻⁹Maximum activity
10⁻⁸Activity comparable to monomorines at same concentration oup.com

Further quantification can involve analyzing the movement patterns of ants on trails, such as measuring the average minimum distance between an object on a trail and an ant encountering it, or the average duration of examination of an object on a trail soton.ac.uk. These detailed behavioral observations provide a more comprehensive understanding of how ants respond to this compound and pheromone trails.

Q & A

Q. What established synthetic methodologies are used to produce Faranal, and what are their critical reaction conditions?

this compound ((+)-faranal) is synthesized via olefin metathesis reactions, with key steps involving cross-metathesis and stereochemical control. A nine-step synthesis from intermediate lactam 38 (yield: 83% in the metathesis step) employs catalysts like G-1 and G-2, which influence stereoselectivity and avoid undesired alkene migration . Asymmetric epoxide cleavage and chelation-controlled radical reactions are alternative methods, as noted in chiral methyl-branched pheromone syntheses . Critical conditions include catalyst selection, temperature control, and solvent purity to minimize side reactions.

Q. Which analytical techniques are prioritized for verifying this compound’s structural and enantiomeric purity?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard. GC-MS retention indices (e.g., this compound’s specific indices in methyl-branched pheromone tables ) and NMR spectral data (e.g., δ-values for methyl groups and carbonyl signals ) confirm structural integrity. Chiral chromatography or circular dichroism may assess enantiomeric excess, crucial for bioactivity validation.

Q. How is this compound’s bioactivity as a pheromone typically evaluated in laboratory settings?

Bioassays involve controlled exposure to target species (e.g., Monomorium pharaonis), measuring behavioral responses (e.g., trail-following). Experimental design includes dose-response curves, negative controls (solvent-only), and comparative tests with stereoisomers to isolate active configurations . Data collection adheres to reproducibility standards, with statistical analysis (e.g., ANOVA) to confirm significance thresholds (p < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity levels of this compound across studies?

Discrepancies often arise from variations in enantiomeric purity, assay conditions, or species-specific responses. To address this:

  • Replicate studies using standardized synthetic protocols (e.g., catalyst G-1 for consistent stereochemistry) .
  • Perform meta-analyses of existing data, isolating variables like temperature or humidity in bioassays .
  • Cross-validate results with independent labs, ensuring blinding and randomization to reduce bias .

Q. How can stereoselective synthesis of this compound be optimized to enhance yield and enantiomeric excess?

Catalyst optimization is key:

  • Use G-1 for higher stereoselectivity in cross-metathesis, avoiding G-2, which may induce alkene migration .
  • Adjust reaction solvents (e.g., dichloromethane vs. toluene) to stabilize transition states in asymmetric epoxide cleavage .
  • Monitor reaction progress via in-situ FTIR to terminate at peak enantiomeric excess .

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